molecular formula C15H13N3O4S B5270115 (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5270115
M. Wt: 331.3 g/mol
InChI Key: KZVYZFNEIQQAFQ-FNORWQNLSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide: is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of a suitable aromatic precursor, followed by coupling with the furan ring.

    Formation of the carbamothioyl group: This is typically done by reacting the intermediate with thiourea or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Products may include amine derivatives of the nitrophenyl group.

    Substitution: Products may include substituted carbamothioyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[(2-methyl-4-aminophenyl)carbamothioyl]prop-2-enamide: Similar structure but with an amine group instead of a nitro group.

    (2E)-3-(furan-2-yl)-N-[(2-methyl-4-chlorophenyl)carbamothioyl]prop-2-enamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (2E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide imparts unique electronic properties, making it particularly useful in redox reactions and as a potential pharmacophore in drug design.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-9-11(18(20)21)4-6-13(10)16-15(23)17-14(19)7-5-12-3-2-8-22-12/h2-9H,1H3,(H2,16,17,19,23)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVYZFNEIQQAFQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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